molecular formula C21H19NO5S2 B2418776 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline CAS No. 103975-54-8

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline

Cat. No.: B2418776
CAS No.: 103975-54-8
M. Wt: 429.51
InChI Key: LRZXJSHYAOFDMH-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is a compound characterized by the presence of sulfone groups and a methoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a sulfone-containing reagent under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in the replacement of the methoxy group with other functional groups .

Scientific Research Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The sulfone groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The methoxy group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-27-18-14-12-17(13-15-18)22-16-21(28(23,24)19-8-4-2-5-9-19)29(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZXJSHYAOFDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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